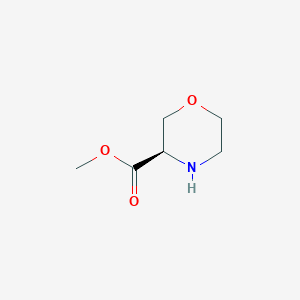

(R)-Methyl morpholine-3-carboxylate

描述

Significance of Stereochemistry in Organic Synthesis and Derived Compounds

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in organic chemistry with profound implications for the properties and functions of compounds. rijournals.comnumberanalytics.com In the context of drug design and development, the stereochemistry of a molecule is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. tru.ca This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with only one enantiomer of a chiral drug. quora.com

The precise control of stereochemistry during organic synthesis, known as asymmetric synthesis, is therefore a critical endeavor. researchgate.net It allows for the selective production of a desired stereoisomer, maximizing therapeutic efficacy while minimizing potential side effects associated with other isomers. tru.ca The use of chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, is a key strategy in achieving this stereochemical control. sigmaaldrich.comresearchgate.net

Role of (R)-Methyl Morpholine-3-carboxylate as a Stereodefined Chiral Building Block

This compound serves as a quintessential example of a stereodefined chiral building block. Its rigid, conformationally defined structure, coupled with the presence of a stereocenter at the C3 position, makes it an invaluable tool for introducing chirality into a target molecule. The "(R)" designation specifies the absolute configuration at this stereocenter, ensuring that subsequent reactions proceed with a predictable and controlled stereochemical outcome.

The utility of this compound lies in its ability to be readily incorporated into more complex molecular architectures. The methyl ester and the secondary amine functionalities provide convenient handles for further chemical transformations, allowing for the construction of a diverse range of derivatives. nih.gov

Overview of Morpholine (B109124) Derivatives as Privileged Heterocycles and Scaffolds in Synthetic and Medicinal Chemistry

The morpholine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govjchemrev.comresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The presence of the morpholine ring in a drug candidate can confer a range of desirable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govnih.govresearchgate.net

The versatility of the morpholine scaffold is evident in the wide array of pharmaceuticals that incorporate this heterocycle. e3s-conferences.orglifechemicals.com These drugs span a broad spectrum of therapeutic areas, highlighting the ability of the morpholine ring to be tailored for specific biological activities. e3s-conferences.org The synthesis of substituted morpholines is a vibrant area of research, with a continuous demand for new and efficient methods to access these valuable compounds. nih.govnih.gov The development of chiral morpholine building blocks like this compound has further expanded the synthetic chemist's toolbox, enabling the creation of novel and stereochemically defined drug candidates. researchgate.net

属性

IUPAC Name |

methyl (3R)-morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXIRKYWOEDRA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363820 | |

| Record name | (R)-METHYL MORPHOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-47-6 | |

| Record name | Methyl (3R)-3-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-METHYL MORPHOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Utility and Derivatization of R Methyl Morpholine 3 Carboxylate

(R)-Methyl Morpholine-3-carboxylate as a Chiral Building Block in Complex Molecule Synthesis

The use of enantiomerically pure starting materials, often referred to as the "chiral pool," is a cornerstone of modern asymmetric synthesis. This compound, with its defined stereochemistry at the C3 position, serves as an excellent example of such a chiral building block. Its rigid morpholine (B109124) scaffold and the presence of the ester functionality provide a platform for the construction of intricate molecular architectures with high stereochemical fidelity.

The primary utility of this compound as a chiral building block lies in its ability to introduce a specific, predetermined stereocenter into a target molecule. The (R)-configuration at the 3-position of the morpholine ring is transferred to the final product, thereby controlling its absolute stereochemistry. This is a powerful strategy in the synthesis of natural products and pharmaceutical agents, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

The synthesis of substituted morpholines is of significant interest in medicinal chemistry, as the morpholine moiety is a privileged structure found in numerous approved drugs. nih.gov The diastereoselective synthesis of related morpholine-2-carboxylic acid derivatives highlights the importance of controlling stereochemistry in this class of compounds. nih.gov By starting with this compound, chemists can ensure that the stereochemical integrity of the C3 position is maintained throughout the synthetic sequence, leading to the desired enantiomer of the target molecule.

The synthesis of enantiomerically pure compounds is a critical challenge in organic chemistry, with various methods developed to achieve this goal. nih.gov One of the most reliable approaches is the use of chiral auxiliaries or chiral building blocks. This compound falls into the latter category, providing a scaffold upon which further chemical transformations can be performed without affecting the original stereocenter.

Derivatization and Functionalization Strategies

The morpholine nucleus, particularly when substituted with a carboxylate group, offers several avenues for further chemical modification. These derivatization strategies allow for the introduction of additional functionality and complexity, including the construction of challenging quaternary stereocenters.

The creation of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a formidable task in organic synthesis. nih.govrsc.org The development of methods to install such centers on the morpholine ring of this compound would significantly enhance its utility as a chiral building block.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams. clockss.orgresearchgate.net This reaction can be adapted to create spirocyclic systems, where a single atom is common to two rings. The synthesis of spiro-β-lactams is of considerable interest due to their potential biological activities. utrgv.eduutrgv.edu

A relevant strategy involves the synthesis of peptidomimetic spiro-β-lactams from morpholine derivatives derived from amino acids like serine and threonine. researchgate.net In a hypothetical application to this compound, the ester could be converted to a morpholinone. This morpholinone could then be transformed into an imine, which would subsequently undergo a Staudinger cycloaddition with a ketene. This would result in the formation of a spiro-β-lactam fused to the morpholine ring, with the spirocyclic carbon being a newly formed quaternary center. The stereochemical outcome of such a reaction would be of great interest, with the potential for diastereoselective formation of the new stereocenters. clockss.orgnih.gov The synthesis of glycopyranosylidene-spiro-morpholinones, while not a Staudinger reaction, demonstrates the feasibility of constructing spirocyclic systems based on the morpholine core. nih.gov

The carbon atom alpha to the carbonyl group of the ester in this compound presents another opportunity for functionalization. The development of methods for the alkylation of this position would allow for the introduction of a wide range of substituents. While the N-alkylation of the morpholine nitrogen is a common transformation, researchgate.netresearchgate.net C-alkylation at the alpha-position is a more challenging but potentially more rewarding endeavor.

The synthesis of 2- and 3-substituted morpholine congeners has been reported, indicating that the morpholine ring can tolerate a variety of substitution patterns. nih.govunimi.it To install a quaternary stereocenter at the alpha-carbon of this compound, one could envision a two-step process. First, an alkyl group would be introduced at the alpha-position. Subsequent alkylation of this monosubstituted derivative would then lead to the desired quaternary center. The development of catalytic and enantioselective methods for the construction of all-carbon quaternary stereocenters is an active area of research. nih.gov Such methods, if applied to a suitably activated derivative of this compound, could provide a powerful tool for the synthesis of highly complex and stereochemically rich morpholine derivatives.

Transformations of the Carboxylate and Amine Functionalities

The presence of both a carboxylate and an amine group on the morpholine ring provides a platform for various chemical modifications. These transformations are crucial for incorporating the morpholine scaffold into larger, more complex molecules.

Ester Hydrolysis and Amide Formation

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, (R)-morpholine-3-carboxylic acid. acs.orgnih.gov This hydrolysis is typically achieved under basic conditions, for instance, using sodium hydroxide. The resulting carboxylic acid is a key intermediate for further derivatization, most notably through amide bond formation.

Amide formation is a widely used reaction in medicinal chemistry to connect molecular fragments. The carboxylic acid derived from this compound can be coupled with a variety of amines to generate a diverse array of amides. rsc.orgiajpr.com This process often involves the use of coupling reagents to activate the carboxylic acid. For example, phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM) has been shown to be an effective system for activating carboxylic acids for amidation. iajpr.com This method allows for the formation of amides under mild conditions and in excellent yields. iajpr.com

The ability to form amides from this compound is particularly significant in the synthesis of biologically active molecules, such as quinoline-3-carboxamide (B1254982) derivatives, which have been investigated as potential ATM kinase inhibitors. nih.gov

Oxidation and Reduction Reactions of Morpholine Derivatives

The morpholine ring itself can undergo oxidation and reduction reactions, although these are less common transformations for this specific scaffold in the context of derivatization. N-Methylmorpholine-N-oxide (NMMO), a derivative of morpholine, is a well-known stoichiometric oxidant used in various transition metal-catalyzed oxidations. organic-chemistry.orgasianpubs.org For instance, it is used as a co-oxidant with tetrapropylammonium (B79313) perruthenate (TPAP) for the oxidation of alcohols to aldehydes and carboxylic acids. organic-chemistry.org

The reduction of morpholine derivatives is also possible. For example, dihydromorpholines can be reduced to the corresponding morpholines using reagents like triethylsilane in an acidic medium. researchgate.net While direct reduction of the this compound ring is not a primary route for diversification, the functional groups attached to it can be readily reduced. For instance, the amide derivatives can be reduced to the corresponding amines.

A visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in certain morpholine derivatives has also been reported, offering a method for ring-opening under mild conditions. google.com

Scaffold Decoration and Diversification for Compound Libraries

The morpholine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.govresearchgate.net this compound provides an excellent starting point for creating libraries of diverse morpholine-containing compounds.

The primary points of diversification on the this compound scaffold are the nitrogen atom and the carboxylate group. The secondary amine can be alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. Similarly, as discussed previously, the carboxylate can be converted to an array of amides or other functional groups.

This "scaffold decoration" approach allows for the systematic exploration of the chemical space around the morpholine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. By generating a library of analogs with different substituents at these positions, chemists can probe the specific interactions between the molecule and its biological target.

Advanced Intermediates Derived from this compound

The versatility of this compound makes it a key starting material for the synthesis of more complex and valuable molecules.

Precursors for Pharmaceutically Relevant Molecules

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. a2bchem.com The chiral morpholine motif is a key component of many drugs, and the ability to introduce this scaffold with a defined stereochemistry is highly valuable.

For example, substituted morpholines are found in a number of drugs active in the central nervous system. nih.gov The specific stereochemistry of these molecules is often critical for their biological activity. Therefore, starting with an enantiomerically pure building block like this compound is a significant advantage in the synthesis of such compounds.

The hydrochloride salt of this compound is also commercially available and used in these synthetic endeavors. chemsigma.comchemicalbook.comachemblock.comcymitquimica.com

Building Blocks for Agrochemicals and Fine Chemicals

Beyond pharmaceuticals, this compound serves as a building block for the synthesis of agrochemicals and other fine chemicals. a2bchem.comchemsigma.comchemicalbook.com Morpholine derivatives, in general, have been explored for a range of agrochemical applications, including as insecticides, fungicides, and herbicides. nih.gov The introduction of a chiral morpholine unit can influence the efficacy and selectivity of these products.

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. The synthetic flexibility of this compound allows for its incorporation into a variety of such high-value molecules. a2bchem.com

Conformational Analysis and Stereochemical Elucidation

Theoretical and Computational Studies of Morpholine (B109124) Ring Conformation

Computational chemistry provides powerful tools to investigate the conformational landscape of the morpholine ring in (R)-Methyl morpholine-3-carboxylate.

The morpholine ring, like cyclohexane (B81311), can adopt several conformations, with the chair and boat forms being the most significant. The chair conformation is generally the most stable due to minimized torsional and steric strain. In this conformation, all carbon-hydrogen bonds on adjacent carbons are staggered. youtube.com

The boat conformation is less stable primarily because of unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and the eclipsing of hydrogen atoms on the other four carbons. libretexts.org A more flexible and slightly more stable version of the boat conformation is the twist-boat or skew-boat conformer. libretexts.orglibretexts.org This conformation alleviates some of the steric strain of the pure boat form by twisting. libretexts.orglibretexts.org For the parent morpholine molecule, spectroscopic studies have identified stable equatorial and axial NH conformations exclusively in the chair form, as the boat form has a considerably higher relative energy. acs.org

Table 1: Comparison of Morpholine Ring Conformers

| Conformer | Relative Stability | Key Features |

| Chair | Most Stable | Staggered C-H bonds, minimal ring strain. youtube.com |

| Twist-Boat (Skew-Boat) | Intermediate | Reduced flagpole interactions compared to the boat form. libretexts.org |

| Boat | Least Stable | Significant flagpole hydrogen interactions and eclipsed C-H bonds. libretexts.org |

| Half-Chair | Highly Unstable | A high-energy transition state between chair and twist-boat forms. youtube.comlibretexts.org |

The presence of substituents on the morpholine ring, such as the methyl carboxylate group at the 3-position in this compound, significantly influences the conformational equilibrium. The substituent can occupy either an axial or an equatorial position in the chair conformation.

Generally, large substituents prefer the equatorial position to minimize steric hindrance with other axial atoms on the same side of the ring (1,3-diaxial interactions). For a methyl group on a cyclohexane ring, the equatorial position is favored. The preference for the equatorial position by a substituent is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers.

In the case of this compound, the methyl carboxylate group at the C3 position and any potential substituent on the nitrogen atom will have preferred orientations. The interplay between the stereochemistry of the C3 substituent and the nature of the N-substituent will dictate the dominant chair conformation. For instance, in N-substituted morpholines, the conformation of the morpholine ring has been shown to be a chair at room temperature. nih.gov The specific preference for the axial or equatorial orientation of the C3-substituent in this compound would require detailed computational energy calculations.

Computational docking and molecular modeling are invaluable techniques for understanding how chiral molecules like this compound interact with other molecules, such as biological macromolecules. nih.govyoutube.com Docking simulations predict the preferred binding orientation and affinity of one molecule to another. youtube.com

These methods can differentiate between the binding of enantiomers to a chiral environment, such as a protein's active site. nih.gov For instance, the (R)-configuration of a substituent can lead to specific interactions, like hydrogen bonding, that are not possible for the (S)-enantiomer, which can be crucial for biological activity. Molecular modeling can elucidate these interactions at an atomic level, providing insights into the structure-activity relationship. nih.govnih.gov

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are essential for the experimental determination of the stereochemistry and conformation of chiral molecules.

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. news-medical.net For morpholine derivatives, ¹H and ¹³C NMR can provide detailed information about the conformation of the ring and the relative orientation of its substituents. nih.gov The coupling constants (J-values) between protons on adjacent carbons are particularly informative, as their magnitude depends on the dihedral angle between the protons, which is a direct consequence of the ring's conformation. stackexchange.com

To distinguish between enantiomers using NMR, which are otherwise indistinguishable in a non-chiral environment, chiral shift reagents are employed. fiveable.melibretexts.org These are typically lanthanide complexes that can reversibly bind to the molecule of interest. libretexts.orgslideshare.net

When a chiral shift reagent forms a complex with a racemic or enantiomerically enriched mixture, it creates diastereomeric complexes that have different NMR spectra. fiveable.me This results in the separation of signals for the two enantiomers, allowing for the determination of enantiomeric purity (ee) and, in some cases, the assignment of the absolute configuration. libretexts.org The magnitude of the induced shift depends on the proximity of the nucleus to the paramagnetic metal center of the shift reagent. fiveable.me Proline-derived compounds and chiral aluminum complexes are examples of effective chiral shift reagents. tcichemicals.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Determination

NOESY Experiments for Relative Configuration Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the relative configuration of atoms within a molecule by measuring through-space interactions between protons that are in close proximity. For cyclic structures like this compound, NOESY is instrumental in establishing the spatial relationship between substituents on the ring.

In a NOESY experiment on this compound, the observation of a cross-peak between the proton at the chiral center (C3-H) and specific protons on the morpholine ring would indicate their relative orientation. For instance, if the morpholine ring adopts a chair conformation, the substituent at C3 can be either axial or equatorial. A strong NOESY correlation between the C3-H and the axial protons at C2 and C5 would suggest an axial orientation of the C3 proton, and consequently, an equatorial position for the methyl carboxylate group. Conversely, correlations to equatorial protons would imply an axial methyl carboxylate group. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing definitive evidence for their spatial proximity.

Vibrational Spectroscopy for Conformational and Stereochemical Insights

Vibrational spectroscopy provides detailed information about the molecular structure, conformation, and bonding within a molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The morpholine ring has characteristic vibrations that have been studied extensively. nih.gov For this compound, the IR and Raman spectra would be dominated by vibrations of the morpholine ring, the ester group, and the C-H bonds.

The chair conformation is generally the most stable for the morpholine ring. nih.gov The vibrational spectra can help confirm this and determine the orientation of the methyl carboxylate group. Key vibrational modes include:

C-H Stretching: The methylene (B1212753) (CH2) groups of the morpholine ring exhibit symmetric and asymmetric stretching vibrations typically in the 2850-3000 cm⁻¹ region. researchgate.net

N-H Stretching: The N-H stretching vibration of the secondary amine in the morpholine ring is expected in the 3300-3500 cm⁻¹ range.

C=O Stretching: The carbonyl group of the methyl carboxylate will produce a strong, characteristic absorption band in the IR spectrum, typically around 1730-1750 cm⁻¹. mdpi.com The exact position can be influenced by conjugation and hydrogen bonding.

C-O Stretching: The C-O stretching vibrations of the ester and the ether linkage in the morpholine ring are expected in the 1000-1300 cm⁻¹ region.

Ring Vibrations: The morpholine ring itself has complex skeletal vibrations (stretching and deformation) that appear in the fingerprint region of the spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign the observed vibrational bands to specific atomic motions and to predict the spectra for different conformers. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1730 - 1750 |

| C-O (ester/ether) | Stretching | 1000 - 1300 |

| CH₂ | Scissoring/Bending | ~1465 |

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. As a chiroptical technique, VCD is exquisitely sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. nih.govrsc.org

For this compound, a VCD spectrum would show both positive and negative bands corresponding to its various vibrational modes. The sign and intensity of these VCD bands are directly related to the molecule's chirality. By comparing the experimental VCD spectrum with the spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. nih.gov Furthermore, VCD can distinguish between different stable conformers in solution, as each conformer will have a unique VCD spectrum. This makes VCD particularly useful for studying the conformational preferences of the morpholine ring and the orientation of the methyl carboxylate substituent.

Electronic Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. units.it ECD is another chiroptical technique used to assign the absolute configuration of chiral compounds. units.it

The chromophores in this compound are the ester carbonyl group and the n-orbitals of the nitrogen and oxygen atoms. The carbonyl n → π* transition, which is typically weak in the absorption spectrum, is often prominent in the ECD spectrum and is highly sensitive to the stereochemical environment. The sign of the Cotton effect (the ECD band) associated with this transition can often be related to the absolute configuration of the molecule using empirical rules like the octant rule for ketones, or more reliably, through comparison with quantum chemical calculations. psu.edu By calculating the theoretical ECD spectrum for the (R) configuration and matching it with the experimental spectrum, the absolute stereochemistry can be confirmed.

Optical Rotation (OR) Spectroscopy

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. It is a fundamental property of enantiomers, with each enantiomer of a pair rotating the plane of polarized light by an equal amount but in opposite directions. The specific rotation, [α], is a standardized measure of this property.

The specific rotation of this compound would be a positive or negative value, indicating its dextrorotatory or levorotatory nature, respectively. This value is a key parameter for characterizing the enantiomeric purity of a sample. While the sign of rotation does not directly reveal the absolute configuration without reference to known compounds or theoretical calculations, it is a critical experimental value for identifying a specific enantiomer. For the closely related compound (R)-3-Methylmorpholine hydrochloride, a specific optical rotation of +1° to +3° (at 20°C, 589 nm, c=1 in H2O) has been reported. thermofisher.com This provides a reference point, although the methyl carboxylate group in the target compound will influence the exact value.

Table 2: Summary of Spectroscopic Techniques for Stereochemical Analysis

| Technique | Information Provided | Key Features for this compound |

| NOESY | Relative configuration, through-space proton proximities | Determines axial/equatorial orientation of the methyl carboxylate group. |

| IR & Raman | Functional groups, molecular fingerprint, conformation | Identifies C=O, N-H, C-O bonds and provides insight into ring conformation. |

| VCD | Absolute configuration, solution-state conformation | Unambiguous determination of (R) configuration by comparing experimental and theoretical spectra. |

| ECD | Absolute configuration, electronic transitions | Confirms chirality through the Cotton effect of the carbonyl chromophore. |

| Optical Rotation | Enantiomeric identity and purity | A specific value ([α]) that characterizes the (R)-enantiomer. |

Future Directions and Emerging Research Areas

Development of Novel Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure morpholines like (R)-methyl morpholine-3-carboxylate is a significant area of research, as the stereochemistry often dictates biological activity. nih.govpressbooks.pub Traditional methods are being succeeded by more efficient and highly selective modern strategies.

Recent advancements focus on creating highly substituted chiral morpholines from readily available starting materials like optically pure N-allyl-β-amino alcohols. banglajol.info One such method involves a bromine-mediated halocyclization to construct the morpholine (B109124) ring. banglajol.info Another innovative approach describes the molecular rearrangement of α-hydroxy-β-lactam derivatives to form optically active morpholines. rsc.org

Catalysis plays a crucial role in modern enantioselective synthesis. pressbooks.pub For instance, the Sharpless asymmetric epoxidation has been successfully employed to establish the key stereocenters in the synthesis of specific chiral morpholine enantiomers, starting from materials like 3-chlorocinnamic acid. nih.gov This highlights a trend towards using well-established, reliable catalytic systems to access these valuable chiral building blocks. Furthermore, reviews of synthetic methods published since 2013 emphasize the importance of stereoselective and transition-metal-catalyzed reactions for producing morpholine derivatives. researchgate.net

A novel patented method for preparing chiral 2-hydroxymethyl morpholine compounds utilizes chiral glycerin chlorohydrin as a starting material, which undergoes reaction with benzylamine, acylation, cyclization, reduction, and hydrogenation. google.com This multi-step process is designed to be cost-effective, environmentally friendly, and suitable for industrial-scale production. google.com

Table 1: Selected Enantioselective Synthetic Approaches for Chiral Morpholines

| Starting Material(s) | Key Reaction/Method | Product Type | Reference |

| N-allyl-β-amino alcohols | Bromine-mediated halocyclization | Highly substituted chiral morpholines | banglajol.info |

| α-hydroxy-β-lactams | Molecular rearrangement | Optically active morpholines | rsc.org |

| Allylic alcohols (e.g., 3-chlorocinnamyl alcohol) | Sharpless Asymmetric Epoxidation (SAE) | Chiral 2,3-epoxy-alcohols as intermediates for morpholine synthesis | nih.gov |

| Chiral glycerin chlorohydrin, benzylamine | Multi-step sequence including cyclization and reduction | Chiral 2-hydroxymethyl morpholine | google.com |

| N-arylsulfonylaziridines, 2-chloroethanol | Cu(OTf)2-catalyzed one-pot procedure | 2-substituted morpholines | researchgate.net |

Exploration of New Chemical Space through Diversity-Oriented Synthesis of Morpholine Scaffolds

To unlock the full potential of the morpholine scaffold, researchers are moving beyond traditional, targeted synthesis towards strategies that can rapidly generate a wide array of structurally diverse molecules. researchgate.netacs.org This exploration of new chemical space is largely driven by Diversity-Oriented Synthesis (DOS) and related concepts. researchgate.netcam.ac.uk

DOS aims to populate chemical space broadly by creating collections of small molecules with significant skeletal and stereochemical diversity from a common starting point. researchgate.net This is in contrast to target-oriented synthesis, which focuses on a single, specific molecular structure. For morpholine scaffolds, DOS strategies often employ complexity-generating reactions followed by cyclization and appendage steps to introduce diversity. researchgate.net

A recent study utilized a concept called systematic chemical diversity (SCD) to produce a collection of 24 diverse methyl-substituted morpholine acetic acid esters. acs.orgnih.gov Starting from enantiomerically pure amino acids and amino alcohols, this method systematically varied the regiochemistry and stereochemistry, generating a library of complex C-functionalized morpholines that are otherwise underexplored. acs.orgnih.govdigitellinc.com Such libraries are valuable for fragment screening and as building blocks in medicinal chemistry. acs.orgnih.gov

The development of sp3-rich molecular scaffolds is another key area, as these structures can offer new three-dimensional arrangements for biological screening. chemrxiv.org A recently reported four-step, scalable synthesis produces bis-morpholine spiroacetals, which are conformationally well-defined scaffolds. chemrxiv.org The methodology is flexible, allowing for the substitution of one or both morpholine rings with 1,4-oxazepanes, generating novel 6,7- and 7,7-spiroacetal analogues that are virtually unexplored in drug discovery. chemrxiv.org The sequential functionalization of the two amine groups in these scaffolds enables the creation of a diverse compound library. chemrxiv.org These compounds occupy a similar chemical space to approved drugs but are structurally distinct, making them attractive starting points for discovering novel biological targets. chemrxiv.org

Table 2: Strategies for Diversifying Morpholine Scaffolds

| Strategy | Core Concept | Key Outcome | Reference |

| Diversity-Oriented Synthesis (DOS) | Broadly populating chemical space with structurally diverse compounds from a common intermediate. | Libraries of morpholine peptidomimetics with skeletal and stereochemical diversity. | researchgate.net |

| Systematic Chemical Diversity (SCD) | Systematic expansion of saturated scaffolds through regiochemical and stereochemical variation. | A collection of 24 diverse C-substituted morpholine acetic acid esters. | acs.orgnih.gov |

| sp3-Rich Scaffold Synthesis | Construction of complex, three-dimensional frameworks. | Bis-morpholine spiroacetals and oxazepane analogues for compound library assembly. | chemrxiv.org |

Advanced Applications in Complex Molecular Architecture and Supramolecular Chemistry

Beyond its role as a scaffold in drug discovery, the morpholine unit, and by extension derivatives like this compound, is being explored for its utility in constructing complex molecular architectures and participating in supramolecular assemblies.

The synthesis of morpholine-based subunits is crucial for the field of foldamer chemistry. core.ac.uk Foldamers are artificial oligomers that adopt well-defined secondary structures, similar to peptides and nucleic acids. Morpholine-derived amino acids can be incorporated as building blocks for peptide strands, influencing their conformation and properties. core.ac.uk This opens avenues for creating novel biomaterials and peptidomimetics with tailored three-dimensional shapes.

In the realm of supramolecular chemistry, the specific structural and electronic properties of the morpholine ring can be harnessed for molecular recognition and self-assembly. Research has shown that morpholine can form a stable, hydrogen-bonded molecular complex with carbon dioxide and water. researchgate.net This ability to participate in specific, non-covalent interactions is fundamental to supramolecular chemistry. The carboxylate group in this compound provides an additional site for forming directed interactions, such as in the formation of metallo-supramolecular structures. For example, morpholine-N-carboxylate anions, formed in situ, can act as ligands, binding to metal cations in various ways (monodentate, chelating, bridging) to create discrete mono- or dinuclear complexes. researchgate.net

Furthermore, the principles of self-assembly are being used to construct highly luminescent metallacycles and cages. acs.org While not directly involving this compound, this research demonstrates the potential for using heterocyclic building blocks with specific geometries and functional groups to create advanced functional materials, such as chemical sensors. The defined stereochemistry and functional handles of this compound make it a promising candidate for incorporation into such sophisticated, self-assembling systems where precise spatial arrangement is critical.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and stereochemical integrity of (R)-methyl morpholine-3-carboxylate?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for confirming enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should be used to verify structural integrity. For quantification, gas chromatography-mass spectrometry (GC-MS) paired with internal standards (e.g., deuterated analogs) improves accuracy. Always cross-validate results with polarimetry to confirm optical activity .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

- Methodological Answer : Racemization during synthesis often occurs under basic or high-temperature conditions. Use mild, non-nucleophilic bases (e.g., Hunig’s base) in aprotic solvents (e.g., dichloromethane) to preserve stereochemistry. Monitor reaction progress via thin-layer chromatography (TLC) with chiral visualization agents. For asymmetric synthesis, consider enzymatic resolution using lipases or esterases to selectively hydrolyze undesired enantiomers .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) in sealed, light-resistant containers at –20°C. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Use Karl Fischer titration to monitor moisture content in bulk samples .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

- Methodological Answer : Conformational analysis via Monte Carlo Multiple Minimum (MCMM) searches is essential to identify dominant rotamers. For example, in cyclo[RGDf(Mor)] analogs, the (R)-isomer exhibited a single stable rotamer, while the (S)-isomer showed interconverting states, leading to reduced bioactivity. Use molecular dynamics simulations (e.g., AMBER or GROMACS) to correlate conformational stability with experimental IC values .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for morpholine derivatives?

- Methodological Answer :

- Step 1 : Perform meta-analysis of published SAR datasets to identify outliers.

- Step 2 : Validate assay conditions (e.g., buffer pH, incubation time) to ensure reproducibility.

- Step 3 : Use X-ray crystallography or cryo-EM to resolve binding poses of disputed compounds.

- Step 4 : Apply multivariate statistical models (e.g., partial least squares regression) to decouple steric/electronic effects .

Q. How can researchers design docking studies to account for the conformational flexibility of this compound in macrocyclic systems?

- Methodological Answer :

- Pre-docking : Generate an ensemble of conformers via MCMM or molecular mechanics (MMFF94 force field).

- Docking : Use flexible docking algorithms (e.g., AutoDock Vina or Glide SP/XP) with torsional sampling enabled.

- Post-analysis : Cluster docking poses by RMSD and prioritize those with hydrogen bonds to key residues (e.g., Asp218 in integrin receptors). Validate with saturation transfer difference (STD) NMR .

Critical Methodological Notes

- Stereochemical Analysis : Always compare experimental optical rotation values with literature data to detect impurities .

- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias in SAR reporting .

- Ethical Compliance : Adhere to institutional guidelines for handling hygroscopic and reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。